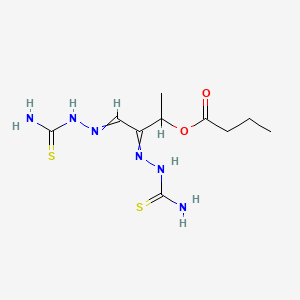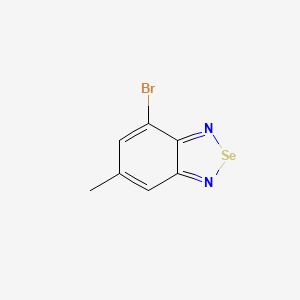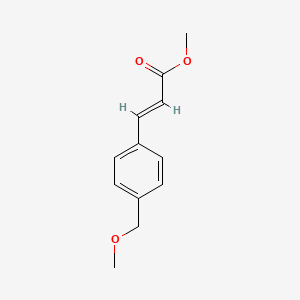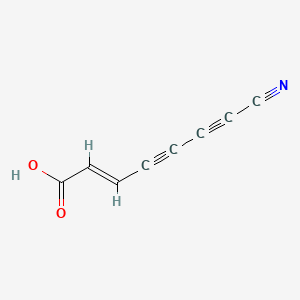
Diatretyne 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is produced by the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . This compound has a molecular formula of C8H3NO2 and a molecular weight of 145.11 . Diatretyne 2 is known for its unique structure and significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the reaction of appropriate precursors under controlled conditions to form the desired polyacetylenic nitrile structure. The synthesis was first reported by Ashworth et al. in 1958 .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of the producing fungi, followed by extraction and purification of the compound. The fungi are typically grown in a nutrient-rich medium, and the compound is isolated using organic solvents .
Chemical Reactions Analysis
Types of Reactions: Diatretyne 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Diatretyne 2 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenic nitriles.
Biology: It is studied for its antibiotic properties and its potential use in combating bacterial infections.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to bacterial cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Nudic Acid B: Another antibiotic polyacetylenic nitrile with similar biological activity.
Diatretyne Nitrile: A closely related compound with a similar structure.
Uniqueness: Diatretyne 2 is unique due to its specific structure and the presence of a cyano group, which contributes to its distinct reactivity and biological activity .
Properties
CAS No. |
463-15-0 |
|---|---|
Molecular Formula |
C8H3NO2 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(E)-7-cyanohept-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |
InChI Key |
DMGKNZBGIHCAMP-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC#N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC#N |
melting_point |
179 - 180 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
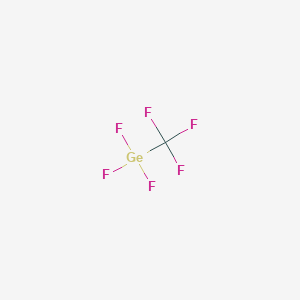
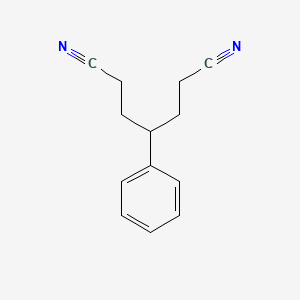

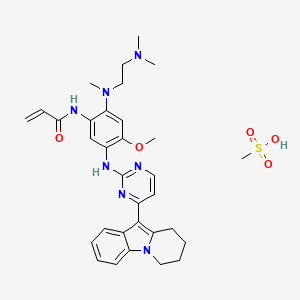
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

